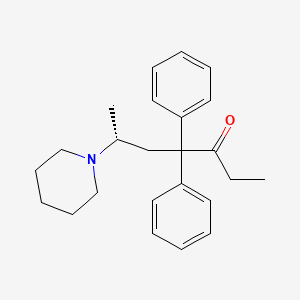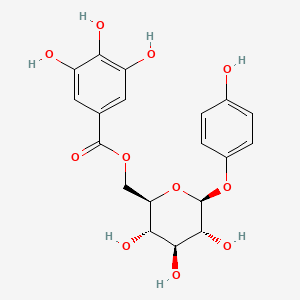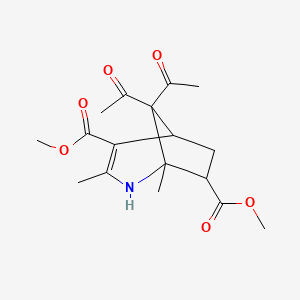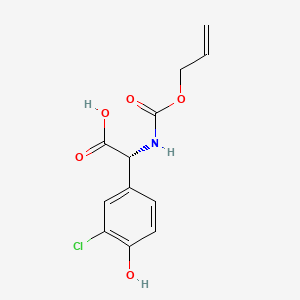
(R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid is a complex organic compound with the molecular formula C12H12ClNO5. This compound is notable for its unique structure, which includes an allyloxycarbonyl group, an amino group, and a 3-chloro-4-hydroxyphenylacetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid typically involves multiple steps. One common method starts with the reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid, which is subsequently reacted with allyloxycarbonyl chloride and an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-4-hydroxybenzaldehyde, while reduction of the carboxyl group can produce 3-chloro-4-hydroxybenzyl alcohol .
Scientific Research Applications
®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. For instance, as an auxin influx inhibitor, it interferes with the transport of auxin, a plant hormone, by binding to auxin transport proteins. This disrupts the normal distribution of auxin within plant tissues, affecting growth and development .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: This compound shares a similar core structure but lacks the allyloxycarbonyl and amino groups.
4-Hydroxyphenylacetic acid: Similar but without the chlorine atom and additional functional groups.
Uniqueness
®-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
93841-52-2 |
|---|---|
Molecular Formula |
C12H12ClNO5 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
(2R)-2-(3-chloro-4-hydroxyphenyl)-2-(prop-2-enoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H12ClNO5/c1-2-5-19-12(18)14-10(11(16)17)7-3-4-9(15)8(13)6-7/h2-4,6,10,15H,1,5H2,(H,14,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
XQXHWLUNAJQYRV-SNVBAGLBSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@H](C1=CC(=C(C=C1)O)Cl)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NC(C1=CC(=C(C=C1)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


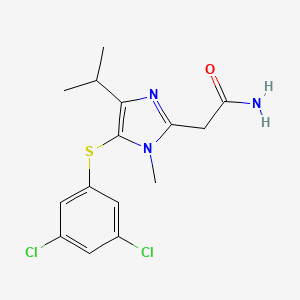
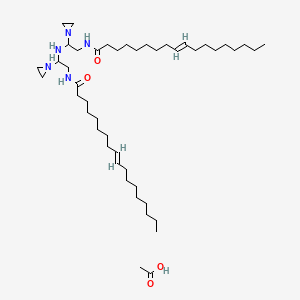



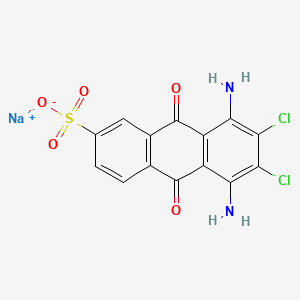
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
